3-Fluoro-4-(4-methylpiperidin-1-yl)benzonitrile
Overview
Description
3-Fluoro-4-(4-methylpiperidin-1-yl)benzonitrile: is a chemical compound with the molecular formula C14H17FN2 It is characterized by the presence of a fluoro group, a methylpiperidinyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-methylpiperidin-1-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzonitrile and 4-methylpiperidine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. Common solvents used in the synthesis include dichloromethane and ethanol.
Reaction Steps: The reaction involves the nucleophilic substitution of the fluoro group on the benzene ring with the piperidinyl group. This is followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the piperidinyl group may be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
Chemistry
In chemistry, 3-Fluoro-4-(4-methylpiperidin-1-yl)benzonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may be used in the development of probes for studying receptor-ligand interactions.
Medicine
In the medical field, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-methylpiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The fluoro group and piperidinyl moiety contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(4-hydroxy-4-methylpiperidin-1-yl)benzonitrile
- 3-Fluoro-4-(4-methyl-1-piperidinyl)benzonitrile
Uniqueness
Compared to similar compounds, 3-Fluoro-4-(4-methylpiperidin-1-yl)benzonitrile is unique due to its specific substitution pattern and the presence of the fluoro group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoro-4-(4-methylpiperidin-1-yl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c1-10-4-6-16(7-5-10)13-3-2-11(9-15)8-12(13)14/h2-3,8,10H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLCFWXBIBNKRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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